REACTION_CXSMILES
|
O[O:2][S:3]([O-:5])=O.[K+].[NH2:7][C:8]1[N:9]=[C:10](SC)[S:11][C:12]=1[C:13]([O:15][CH3:16])=[O:14].[CH3:19]O>O>[NH2:7][C:8]1[N:9]=[C:10]([S:3]([CH3:19])(=[O:5])=[O:2])[S:11][C:12]=1[C:13]([O:15][CH3:16])=[O:14] |f:0.1|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(SC1C(=O)OC)SC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Most of the methanol was removed
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Type
|
EXTRACTION
|
Details
|
the remainder was extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
|
CUSTOM
|
Details
|
drying of the residue under high vacuum
|
Type
|
CUSTOM
|
Details
|
the solid obtained (824 mg (43% of theory))
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC=1N=C(SC1C(=O)OC)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |